Dichloroacetic Acid Methyl Ester-d1
CAS No.: 23132-28-7
Cat. No.: VC0050544
Molecular Formula: C3H4Cl2O2
Molecular Weight: 143.969
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23132-28-7 |
|---|---|
| Molecular Formula | C3H4Cl2O2 |
| Molecular Weight | 143.969 |
| IUPAC Name | methyl 2,2-dichloro-2-deuterioacetate |
| Standard InChI | InChI=1S/C3H4Cl2O2/c1-7-3(6)2(4)5/h2H,1H3/i2D |
| Standard InChI Key | HKMLRUAPIDAGIE-VMNATFBRSA-N |
| SMILES | COC(=O)C(Cl)Cl |
Introduction
Chemical Identity and Nomenclature
Dichloroacetic Acid Methyl Ester-d1 is a deuterated variant of methyl dichloroacetate, containing one deuterium atom in its structure. The compound is characterized by precise chemical identifiers that facilitate its recognition in scientific literature and chemical databases.
| Parameter | Value |
|---|---|
| CAS Number | 23132-28-7 |
| IUPAC Name | methyl 2,2-dichloro-2-deuterioacetate |
| Molecular Formula | C3H4Cl2O2 |
| Synonyms | Methyl 2,2-Dichloroacetate-d1; Methyl Dichloroacetate-d1; NSC 2882-d1; 1,1-Dichloro-2-methoxy-2-oxoethane-d1 |
| InChI | InChI=1S/C3H4Cl2O2/c1-7-3(6)2(4)5/h2H,1H3/i2D |
| InChIKey | HKMLRUAPIDAGIE-VMNATFBRSA-N |
| SMILES | COC(=O)C(Cl)Cl |
This compound is characterized by its methyl ester group attached to the dichloroacetic acid moiety, with one hydrogen atom replaced by deuterium (heavy hydrogen) . The deuterium labeling provides significant advantages for research applications, particularly in mass spectrometry studies where isotopic labeling enables precise tracking and quantification.
Structural Characteristics
Dichloroacetic Acid Methyl Ester-d1 maintains the core structure of dichloroacetic acid with a methyl ester functional group and deuterium labeling. Its structure can be represented as follows:
The molecule contains two chlorine atoms bonded to a carbon atom, which is also bonded to a deuterium atom (instead of hydrogen) and a carbonyl group. The carbonyl carbon is further connected to a methoxy group, forming the methyl ester functionality . This specific structural arrangement confers unique properties that distinguish it from its non-deuterated counterpart.
Physical and Chemical Properties
Physical Properties
While specific physical property data for Dichloroacetic Acid Methyl Ester-d1 is limited, the compound shares many properties with its non-deuterated analog. Based on the parent compound dichloroacetic acid, we can infer several properties while acknowledging potential slight variations due to the deuterium labeling.
| Property | Value | Notes |
|---|---|---|
| Appearance | Colorless liquid | Similar to parent compound |
| Purity (Commercial) | ≥95% | As specified for research grade material |
| Storage Conditions | -20°C | Recommended for stability maintenance |
| Isotopic Enrichment | Deuterium at C-2 position | Specific position of deuterium labeling |
The physical properties of this compound make it suitable for laboratory applications requiring stable isotope labeling. The recommended storage at -20°C suggests potential sensitivity to temperature or oxidative conditions .
Chemical Reactivity
The chemical behavior of Dichloroacetic Acid Methyl Ester-d1 is expected to closely parallel that of methyl dichloroacetate, with minor differences in reaction rates due to the kinetic isotope effect from deuterium substitution. This effect can be valuable in mechanistic studies examining reaction pathways.
The compound contains several reactive functional groups:
-
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions
-
The dichloro-substituted carbon can undergo nucleophilic substitution reactions
-
The deuterium labeling provides a traceable marker for mechanistic studies
These chemical characteristics make Dichloroacetic Acid Methyl Ester-d1 valuable for studies requiring isotopic tracing while maintaining similar chemical reactivity to its non-deuterated analog.
Relationship to Parent Compound
Dichloroacetic Acid Foundations
Understanding Dichloroacetic Acid Methyl Ester-d1 requires examining its relationship to dichloroacetic acid. Dichloroacetic acid is an organochlorine compound where two hydrogen atoms of the methyl group in acetic acid are replaced by chlorine atoms . This substitution significantly alters the chemical properties compared to acetic acid.
| Property | Dichloroacetic Acid Value |
|---|---|
| Molecular Formula | C2H2Cl2O2 |
| Molecular Mass | 128.94 g/mol |
| Melting Point | 9-11°C |
| Boiling Point | 194°C |
| Density | 1.563 g/cm³ |
| Solubility | Miscible in water, ethanol, and diethyl ether |
| Appearance | Colorless liquid |
Dichloroacetic acid serves as the parent compound for Dichloroacetic Acid Methyl Ester-d1, which represents both esterification and deuterium labeling of this foundation molecule .
Structural Comparison
The structural relationship between dichloroacetic acid and its methyl ester-d1 derivative involves:
-
Esterification of the carboxylic acid group with methanol
-
Deuterium labeling at the carbon bearing the two chlorine atoms
This results in a compound that maintains the dichlorinated carbon center but contains a methyl ester group instead of a carboxylic acid, along with deuterium substitution at a specific position .
Analytical Applications
Mass Spectrometry Applications
Dichloroacetic Acid Methyl Ester-d1 serves as a valuable analytical standard in mass spectrometry. The deuterium labeling creates a mass shift compared to the non-labeled compound, allowing precise quantification in complex matrices. This property makes it especially useful in:
-
Quantitative analysis of dichloroacetic acid derivatives in environmental samples
-
Metabolic studies tracking the fate of dichloroacetates
-
Internal standardization for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods
Research Tool in Mechanistic Studies
The deuterium-labeled compound can provide insights into reaction mechanisms by:
-
Enabling the study of kinetic isotope effects
-
Serving as a tracer to follow reaction pathways
-
Allowing investigation of metabolic transformations of dichloroacetates
These applications make Dichloroacetic Acid Methyl Ester-d1 a specialized tool in chemical research and analytical chemistry.
Related Research Context
Biological Significance of Dichloroacetates
While specific research on Dichloroacetic Acid Methyl Ester-d1 is limited in the provided sources, the parent compound dichloroacetic acid has been studied for various biological effects. Understanding these properties provides context for potential applications of the deuterated methyl ester.
Dichloroacetic acid has been investigated for:
-
Post-ischemic recovery in heart failure treatment
-
Potential anticancer properties through slowing tumor growth in animal and in vitro studies
-
Inhibition of bacterial protein synthesis by binding to ribosomal receptor sites
These biological activities suggest potential research directions for deuterated derivatives like Dichloroacetic Acid Methyl Ester-d1, particularly in metabolic and pharmacokinetic studies.
Toxicological Considerations
Research into dichloroacetic acid has revealed important toxicological considerations that may inform handling precautions for its derivatives:
-
Exposure to high concentrations of dichloroacetic acid in studies with mice and rats has shown potential for hepatotoxicity
-
Long-term exposure in animal studies has been associated with the development of liver tumors
-
The International Agency for Research on Cancer (IARC) has evaluated dichloroacetic acid's carcinogenic potential
While these findings specifically relate to dichloroacetic acid rather than its methyl ester-d1 derivative, they highlight the importance of proper handling and safety considerations when working with compounds in this chemical class.
| Parameter | Specification |
|---|---|
| Catalog Number | R025380 (example from one supplier) |
| Purity | ≥95% |
| Recommended Storage | -20°C |
| Intended Use | For research use only. Not for therapeutic use |
These specifications emphasize the compound's role as a specialized research tool rather than a therapeutic agent . The high purity requirement reflects its application in analytical chemistry where contaminants could interfere with precise measurements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume